6-bromo-4-(2-chlorophenyl)-N-(4-methylphenyl)quinazolin-2-amine
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Overview
Description
6-bromo-4-(2-chlorophenyl)-N-(4-methylphenyl)quinazolin-2-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-(2-chlorophenyl)-N-(4-methylphenyl)quinazolin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives.
Substitution Reactions: The 2-chlorophenyl and 4-methylphenyl groups can be introduced through nucleophilic substitution reactions using appropriate aryl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-(2-chlorophenyl)-N-(4-methylphenyl)quinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aryl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dehalogenated derivatives.
Scientific Research Applications
6-bromo-4-(2-chlorophenyl)-N-(4-methylphenyl)quinazolin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-4-(2-chlorophenyl)-N-(4-methylphenyl)quinazolin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
4-(2-chlorophenyl)-N-(4-methylphenyl)quinazolin-2-amine: Lacks the bromine atom at the 6-position.
6-bromo-4-(2-chlorophenyl)quinazolin-2-amine: Lacks the N-(4-methylphenyl) group.
6-bromo-4-(2-chlorophenyl)-N-phenylquinazolin-2-amine: Lacks the methyl group on the phenyl ring.
Uniqueness
The presence of both the bromine atom and the specific aryl groups in 6-bromo-4-(2-chlorophenyl)-N-(4-methylphenyl)quinazolin-2-amine contributes to its unique chemical and biological properties. These structural features may enhance its reactivity and potential therapeutic effects compared to similar compounds.
Properties
Molecular Formula |
C21H15BrClN3 |
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Molecular Weight |
424.7 g/mol |
IUPAC Name |
6-bromo-4-(2-chlorophenyl)-N-(4-methylphenyl)quinazolin-2-amine |
InChI |
InChI=1S/C21H15BrClN3/c1-13-6-9-15(10-7-13)24-21-25-19-11-8-14(22)12-17(19)20(26-21)16-4-2-3-5-18(16)23/h2-12H,1H3,(H,24,25,26) |
InChI Key |
VKHGMKDKFXEQSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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